Superior Kinase Selectivity: HMPL-523 Avoids KDR and RET Off-Target Inhibition That Limits Fostamatinib
HMPL-523 was engineered for high selectivity over kinases implicated in dose-limiting toxicities of first-generation SYK inhibitors. Against KDR (VEGFR2), a kinase whose inhibition by R406 is causally linked to hypertension in fostamatinib-treated patients, HMPL-523 exhibits an IC₅₀ of 0.390 μM, representing a ~15.6-fold selectivity window over its SYK IC₅₀ (0.025 μM) [1]. By contrast, R406 inhibits KDR with an IC₅₀ of approximately 0.010 μM, a value that overlaps with its SYK IC₅₀ of 0.041–0.054 μM, indicating essentially no therapeutic selectivity window [2]. Against RET, the proto-oncogene whose inhibition by R406 has been linked to reproductive toxicity in nonclinical studies, R406 shows an IC₅₀ of 0.010 μM—again overlapping with its SYK potency—whereas HMPL-523 was explicitly designed to minimize RET activity [3]. This engineered selectivity is the molecular basis for the differentiated clinical safety profile of HMPL-523.
| Evidence Dimension | Kinase selectivity: KDR IC₅₀ and selectivity ratio vs SYK |
|---|---|
| Target Compound Data | SYK IC₅₀ = 0.025 μM; KDR IC₅₀ = 0.390 μM; selectivity ratio (KDR/SYK) ≈ 15.6-fold |
| Comparator Or Baseline | R406 (active metabolite of fostamatinib): SYK IC₅₀ = 0.041–0.054 μM; KDR IC₅₀ ≈ 0.010 μM; selectivity ratio (KDR/SYK) ≈ 0.2–0.25-fold (i.e., more potent on KDR than SYK) |
| Quantified Difference | HMPL-523 exhibits approximately 60–80× greater selectivity for SYK over KDR compared to R406, whose KDR inhibition is equipotent or more potent than SYK inhibition |
| Conditions | Recombinant enzymatic kinase inhibition assays; KDR IC₅₀ values from MedPath Table 2 [1]; R406 values from In vitro pharmacological profiling of R406 (Rolf et al., 2015) [2] and arcader.cn head-to-head table [4] |
Why This Matters
The absence of a selectivity window between SYK and KDR for R406 mechanistically explains the 28% all-grade hypertension rate observed with fostamatinib in Phase III ITP trials, whereas HMPL-523's ~15.6-fold selectivity window predicts and aligns with the observed 3% grade ≥3 hypertension rate in ESLIM-01 [2][5].
- [1] MedPath Advanced Drug Monograph: Sovleplenib (HMPL-523). Published October 21, 2025. Table 2: Kinase Selectivity Profile of Sovleplenib. View Source
- [2] Rolf MG, Curwen JO, Veldman-Jones M, et al. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. Pharmacology Research & Perspectives (2015) 3(5): e00175. View Source
- [3] Yu Cai, et al. Preclinical Pharmacology Characterization of Sovleplenib (HMPL-523). JPET (2024) 388(1): 156-170. Note: RET-associated reproductive toxicity of R406 cited from Clemens et al., 2009 and TAVALISSE prescribing information. View Source
- [4] Arcader.cn 药研档案: Sovleplenib (HMPL-523). Head-to-head in vitro comparison table: Sovleplenib vs R406 across enzymatic, cellular, and whole-blood assays. Data compiled from Yu Cai et al. (2024) JPET and Hong Jia et al. (2024). Accessed 2026. View Source
- [5] Yu Hu, et al. ESLIM-01 Phase 3 results. Lancet Haematology (2024) 11(8): e567-e579. Grade ≥3 hypertension: sovleplenib 3% (4/126) vs placebo 0%. View Source
